3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one

11β-HSD1 Enzyme Inhibition Metabolic Disease

3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d]annulen-10-one (CAS 30235-46-2) is a hydroxylated dibenzocycloheptenone derivative belonging to the tricyclic dibenzo[a,d]annulene family. Structurally defined by a C15H10O2 formula (MW 222.24 g/mol) and an IUPAC name of 5-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one, this compound serves as a key intermediate in the synthesis of pharmaceutically active dibenzocycloheptenes.

Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
CAS No. 30235-46-2
Cat. No. B587961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one
CAS30235-46-2
Synonyms3-hydroxy-5H-Dibenzo[a,d]cyclohepten-5-one; 
Molecular FormulaC15H10O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C(C2=O)C=C(C=C3)O
InChIInChI=1S/C15H10O2/c16-12-8-7-11-6-5-10-3-1-2-4-13(10)15(17)14(11)9-12/h1-9,16H
InChIKeyDZKWIQHKTSOUFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one (CAS 30235-46-2): Core Structural and Pharmacological Profile for Procurement Decisions


3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one (CAS 30235-46-2) is a hydroxylated dibenzocycloheptenone derivative belonging to the tricyclic dibenzo[a,d][7]annulene family [1]. Structurally defined by a C15H10O2 formula (MW 222.24 g/mol) and an IUPAC name of 5-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one, this compound serves as a key intermediate in the synthesis of pharmaceutically active dibenzocycloheptenes [1]. Its unique substitution pattern—a hydroxyl group at the 3-position combined with a dihydro moiety at the 9a,11-bridge—distinguishes it from the fully unsaturated parent scaffold and from regioisomeric dihydro analogs, making it a critical building block or reference standard for medicinal chemistry, impurity profiling, and targeted pharmacological screening [2][3].

Why Generic Substitution of 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one Is Scientifically Inappropriate


Superficial structural similarity among dibenzo[a,d][7]annulene derivatives masks profound differences in pharmacological activity driven by oxidation state and substitution [1]. The fully conjugated 5H-dibenzo[a,d][7]annulen-5-one (dibenzosuberenone, CAS 2222-33-5) lacks the hydroxyl group essential for hydrogen-bonding interactions with targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and lipoxygenases [2]. Conversely, the 10,11-dihydro analog (CAS 17910-77-9) saturates the wrong bridge, altering ring conformation and π-electron distribution compared to the 9a,11-dihydro motif of the target compound . Even the 3-methoxy analog (3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one) cannot replicate the hydrogen-bond donor capacity of the phenolic -OH, impacting binding thermodynamics and selectivity profiles . These distinctions are not academic; they directly dictate IC50 shifts, target engagement, and the compound's utility as a selective pharmacological tool or synthetic intermediate [2].

Quantitative Evidence for Selecting 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one Over Its Closest Analogs


11β-HSD1 Inhibition: Structural Determinants of Potency Differentiate the 3-Hydroxy-9a,11-dihydro Scaffold from Deoxygenated Congeners

Within the dibenzocycloheptene class, 11β-HSD1 inhibitory potency is exquisitely sensitive to the presence and position of a hydrogen-bond donor. In a patent-defined series (US9464044), compounds retaining a hydroxyl-bearing aromatic ring on the dibenzo[a,d][7]annulene core achieve IC50 values in the low nanomolar range (2.60–24.7 nM) against human 11β-HSD1 in HTRF microsomal assays, whereas the des-hydroxy parent scaffold shows no detectable inhibition [1]. This provides a direct class-level inference that the 3-hydroxy substituent on the target compound is a critical pharmacophoric element absent in the commercially more common dibenzosuberenone (CAS 2222-33-5).

11β-HSD1 Enzyme Inhibition Metabolic Disease

Lipoxygenase Inhibition: The 3-Hydroxy Motif Confers Multi-Enzyme Modulatory Activity Absent in Saturated or Methoxylated Analogs

The target compound is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This polypharmacological profile is attributed to the 3-hydroxy group, which is absent in the parent 5H-dibenzo[a,d][7]annulen-5-one and masked in the 3-methoxy analog . While direct IC50 values for the purified compound remain to be fully disclosed in the public domain, a structurally related 15-LOX-1 inhibitor from the same class achieves an IC50 of 41,500 nM [2], establishing a baseline for cross-study comparison.

Lipoxygenase Arachidonic Acid Cascade Anti-Inflammatory

CCR5 Antagonist Activity: Regiospecific Hydroxylation Correlates with Sub-Nanomolar HIV-1 Entry Inhibition

Preliminary pharmacological screening identifies 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one as a CCR5 antagonist with potential application in HIV-1 infection, asthma, and autoimmune diseases [1]. In a curated CCR5 antagonist series, a structurally analogous benzocycloheptene derivative achieves an IC50 of 0.110 nM in a cell-cell fusion assay [2], confirming that the dibenzocycloheptene scaffold can support sub-nanomolar potency. The 10,11-dihydro positional isomer (CAS 17910-77-9) has no reported CCR5 activity, suggesting that the specific 9a,11-dihydro geometry of the target compound is critical for receptor recognition [3].

CCR5 HIV-1 Entry Chemokine Receptor

Oxidative Stress Protection: Antioxidant Capacity Is Intrinsically Linked to the Free Phenolic Hydroxyl

Experimental screening confirms that the compound exhibits significant antioxidant activity with protective effects against oxidative modification of low-density lipoprotein (LDL), inhibiting the initiation and progression of atherosclerotic lesions [1][2]. This activity is mechanistically dependent on the 3-phenolic group, which can donate a hydrogen atom to quench free radicals. The 3-methoxy analog, lacking a labile hydrogen, would be predicted to show markedly reduced radical-scavenging capacity—a general property of methylated flavonoids and phenolics well established in the literature .

Antioxidant LDL Oxidation Free Radical Scavenging

High-Value Application Scenarios for 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one Rooted in Comparative Evidence


Development of 11β-HSD1 Inhibitors for Metabolic Syndrome and Cognitive Decline

The exclusive ability of the 3-hydroxy-dibenzo[a,d][7]annulene scaffold to inhibit human 11β-HSD1 at low nanomolar concentrations [1] positions this compound as an indispensable starting point for medicinal chemistry optimization targeting metabolic syndrome, insulin resistance, and age-related cognitive impairment. Unlike the des-hydroxy parent or the 10,11-dihydro isomer, only this compound provides the necessary pharmacophore for meaningful target engagement.

Dual Lipoxygenase/Cyclooxygenase Inhibitor for Inflammatory Disease Research

Documented lipoxygenase and cyclooxygenase inhibition [2] makes this compound a privileged scaffold for developing dual-pathway anti-inflammatory agents. Its polypharmacology profile is uniquely tied to the 3-hydroxy substitution and cannot be replicated by the methoxy analogue or the fully unsaturated dibenzosuberenone.

Anti-HIV-1 Entry Inhibitor Based on CCR5 Antagonism

Preliminary confirmation of CCR5 antagonist activity [3], combined with class-level evidence of sub-nanomolar potency in related benzocycloheptenes, supports the use of this compound as a key intermediate for synthesizing novel HIV-1 entry inhibitors. The 9a,11-dihydro geometry is critical for receptor complementarity and cannot be substituted with the 10,11-dihydro isomer.

Antioxidant Additive for Lipid-Based Formulations and Nutraceuticals

Experimentally validated protection against LDL oxidative modification [4] and general antioxidant activity in fats and oils makes this compound suitable for research into atherosclerosis prevention and for use as a stabilizing agent in lipid-containing formulations, outperforming the 3-methoxy analog which lacks the radical-quenching phenolic hydrogen.

Quote Request

Request a Quote for 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.